4-(Benzylcarbamoyl)benzoic acid
Description
Contextual Significance of Benzoic Acid Derivatives in Chemical Sciences
Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are foundational in organic chemistry and have widespread applications. ontosight.aiwikipedia.orgnih.govresearchgate.netfoodsweeteners.com These compounds serve as crucial intermediates in the synthesis of a vast range of products, including pharmaceuticals, agrochemicals, and materials. ontosight.aifoodsweeteners.comnih.gov The versatility of the benzoic acid scaffold allows for the introduction of various functional groups, leading to a diverse library of molecules with tailored electronic, steric, and biological properties. ontosight.aiijcrt.org
The reactivity of the carboxyl group and the aromatic ring enables a multitude of chemical transformations, such as esterification, amidation, and electrophilic aromatic substitution, providing chemists with the tools to construct complex molecular architectures. wikipedia.orgyoutube.com This inherent adaptability has made benzoic acid derivatives a subject of continuous investigation, with researchers constantly exploring new synthetic methodologies and applications. ijcrt.orgyoutube.com
Overview of Carbamoyl-Substituted Benzoic Acids in Scientific Literature
Within the large family of benzoic acid derivatives, those containing a carbamoyl (B1232498) (-CONH-) group have garnered significant attention in scientific literature. These carbamoyl-substituted benzoic acids, also known as N-acylaminobenzoic acids, exhibit a range of interesting chemical and biological properties. The presence of the amide linkage introduces the potential for hydrogen bonding and specific molecular interactions, which can influence their crystal packing, solubility, and biological activity. researchgate.net
Research on carbamoyl-substituted benzoic acids has explored their synthesis, structural characterization, and potential applications. For instance, studies have investigated the synthesis of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids and their characterization using various spectral analyses and computational methods. researchgate.net Other research has focused on the biological evaluation of these compounds, such as the investigation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as potential enzyme inhibitors. nih.gov The structural diversity within this subclass, arising from different substituents on the carbamoyl nitrogen and the benzoic acid ring, allows for the fine-tuning of their properties for specific research purposes.
Scope and Research Emphasis for 4-(Benzylcarbamoyl)benzoic Acid
The research focus on 4-(Benzylcarbamoyl)benzoic acid, with the chemical formula C15H13NO3, centers on its synthesis, chemical properties, and potential as a building block in various scientific applications. bldpharm.com The structure, featuring a benzyl (B1604629) group attached to the nitrogen of the carbamoyl moiety at the 4-position of the benzoic acid ring, imparts specific characteristics to the molecule.
Current research efforts are often directed at understanding its molecular structure and how it influences its physical and chemical behavior. While specific, in-depth research articles solely dedicated to 4-(Benzylcarbamoyl)benzoic acid are not abundant in the public domain, its chemical properties can be inferred from the broader knowledge of benzoic acid and amide chemistry. The synthesis of this compound would typically involve the reaction of 4-aminobenzoic acid with benzyl chloroformate or the coupling of 4-carboxybenzoic acid with benzylamine (B48309).
The primary interest in this compound within academic research likely lies in its utility as a chemical intermediate. The presence of both a carboxylic acid group and a stable amide linkage makes it a versatile molecule for further chemical modifications. For example, the carboxylic acid can be converted into esters, amides, or acid halides, while the benzyl group offers a site for potential transformations. This positions 4-(Benzylcarbamoyl)benzoic acid as a valuable component in the design and synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H13NO3 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
4-(benzylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C15H13NO3/c17-14(16-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19) |
InChI Key |
VDICOKCTLYURMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Benzylcarbamoyl Benzoic Acid
Established Synthetic Routes to 4-(Benzylcarbamoyl)benzoic Acid
The construction of 4-(benzylcarbamoyl)benzoic acid hinges on the efficient formation of an amide linkage between a benzoic acid precursor and benzylamine (B48309).
Selection and Derivatization of Precursor Molecules
The primary precursors for the synthesis of 4-(benzylcarbamoyl)benzoic acid are derivatives of terephthalic acid and benzylamine. A common starting material is terephthalic acid itself or its mono-esterified form, such as monomethyl terephthalate. To facilitate the amidation reaction, the carboxylic acid group intended for reaction must be "activated".
A prevalent method for activation is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the terephthalic acid derivative with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. google.com For instance, reacting a mono-ester protected terephthalic acid with thionyl chloride selectively produces the acyl chloride at the unprotected carboxylic acid position, yielding methyl 4-(chlorocarbonyl)benzoate. This intermediate is highly reactive towards nucleophilic attack by an amine.
Another approach involves starting with 2-formylbenzoic acid, which can undergo a multi-component reaction with 4-aminobenzoic acid and potassium cyanide to form a diaminoisocoumarine derivative, a precursor that can be transformed into a related benzoic acid derivative. mdpi.com
Key Reaction Pathways for Amide Bond Formation in Benzoic Acid Systems
The central chemical transformation in synthesizing 4-(benzylcarbamoyl)benzoic acid is the formation of the amide bond. Several reliable methods are employed for this purpose. masterorganicchemistry.com
Acyl Chloride Route : The most direct pathway involves the reaction of a terephthalic acid monoacyl chloride with benzylamine. google.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This method is efficient and generally proceeds under mild conditions.
Coupling Agent-Mediated Amidation : When starting directly from the carboxylic acid, coupling agents are essential to facilitate amide bond formation. nih.gov These reagents activate the carboxylic acid group, making it susceptible to nucleophilic attack by the amine. Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds by forming an active O-acylisourea intermediate, which then readily reacts with benzylamine to form the desired amide and a urea (B33335) byproduct. masterorganicchemistry.comgoogle.com Other modern coupling agents, such as various methoxysilanes, have also been explored for solvent-free amide bond formation, demonstrating high yields. nih.gov
Pyrolysis : A less common and more forceful method involves heating the ammonium (B1175870) salt formed between the carboxylic acid and the amine to high temperatures, driving off water to form the amide. masterorganicchemistry.com However, this method, known as pyrolysis, often requires harsh conditions and can lead to side products, making it less suitable for complex molecules. masterorganicchemistry.com
Optimization of Reaction Conditions and Catalytic Systems
Optimizing reaction conditions is crucial for maximizing yield and purity. Key parameters that are often adjusted include the choice of solvent, base, and catalyst.
For coupling reactions, solvents like dimethylformamide (DMF), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF) are frequently used. researchgate.net The choice of solvent can significantly influence reaction rates and solubility of reactants. For instance, in certain palladium-catalyzed reactions, DMF has been identified as the optimal solvent. researchgate.net The selection of a base is also critical, especially in the acyl chloride method, to effectively scavenge the acid byproduct.
While many amidation reactions use stoichiometric amounts of coupling agents, research into catalytic systems continues. For example, boric acid has been used as a catalyst in the synthesis of benzamide (B126) from benzoic acid and urea. The development of efficient catalytic methods is a key area of research to improve the sustainability and atom economy of amide bond synthesis.
Synthesis of Structural Analogues and Derivatives of 4-(Benzylcarbamoyl)benzoic Acid
The synthesis of analogues and derivatives allows for the systematic exploration of structure-activity relationships and the fine-tuning of the molecule's properties.
Systematic Modifications at the Benzyl (B1604629) Moiety
The benzyl portion of the molecule can be readily modified by using substituted benzylamines in the amide formation step. This strategy allows for the introduction of a wide array of functional groups onto the phenyl ring of the benzyl moiety. For example, reacting a terephthalic acid precursor with various substituted benzylamines can yield a library of derivatives with different electronic and steric properties. A patent describes the synthesis of a related compound, 5-adamantan-1-yl-N-(2,4-dihydroxybenzyl)-2,4-dimethoxy-benzoic acid amide, by reacting the corresponding benzoic acid with benzylamine in the presence of N-hydroxysuccinimide and DCC. google.com This highlights the flexibility of using different amine precursors. Another study details the synthesis of a thiazolidine (B150603) derivative which includes a dibenzylcarbamoyl methyl group, showcasing further complex modifications. researchgate.net
Structural Elaboration of the Benzoic Acid Core
Modifications to the benzoic acid core are also a key strategy for creating analogues. This can be achieved by starting with substituted terephthalic acids. For instance, using fluoro- or chloro-substituted benzoic acid derivatives as precursors can introduce halogens into the final structure, which is a common practice in the development of agrochemicals and pharmaceuticals. researchgate.net
Furthermore, the carboxylic acid group itself can be a point of derivatization. For example, 4-benzamidobenzoic acid can be esterified and then treated with hydrazine (B178648) hydrate (B1144303) to produce hydrazide derivatives, which can be further reacted with anhydrides to create more complex structures. nih.gov Research has also been conducted on sulfamoyl benzoic acid analogues, where an isosteric replacement of a sulfur-containing group with -NH-SO2- was performed. nih.gov Another example involves the synthesis of 4-(tosylamino)benzoic acid from p-toluenesulfonyl chloride and 4-aminobenzoic acid, demonstrating the versatility of the benzoic acid scaffold. researchgate.net
Below is a table summarizing the results of synthesizing various derivatives of 4-benzamidobenzoic acid hydrazide, showcasing the impact of different substituents on their inhibitory activity against the soluble epoxide hydrolase (sEH) enzyme.
| Compound ID | Phenyl Ring Substituent | Derivative Type | % sEH Inhibitory Activity |
| 5c | 4-chloro | Benzoic acid | 47% |
| 6c | 4-chloro | Butanoic acid | 72% |
This data indicates that the butanoic acid derivatives are generally more potent inhibitors than the corresponding benzoic acid derivatives in this series. nih.gov
Synthesis of Dimeric and Polymeric Carbamoyl (B1232498) Benzoic Acid Structures (e.g., Bis-Carbamoyl Derivatives)
The synthesis of dimeric and polymeric structures derived from carbamoyl benzoic acids represents a significant area of research, driven by their potential applications in materials science and as chelating agents. These complex molecules are often prepared through the reaction of dianhydrides with primary amines.
A notable example is the regioselective synthesis of N,N'-disubstituted 4,4'-carbonylbis(carbamoylbenzoic) acids. This process involves the treatment of 3,3',4,4'-benzophenonetetracarboxylic dianhydride with arylalkyl primary amines. researchgate.net This method allows for the creation of bis-carbamoyl derivatives, which are essentially dimeric forms of carbamoyl benzoic acids. Similarly, bis(carbamoyl) terephthalic acids can be synthesized from 1,2,4,5-benzenetetracarboxylic dianhydride. researchgate.net These synthetic routes are crucial for developing novel materials, such as chelating resins designed for the adsorption of metal ions from aqueous solutions. researchgate.net For instance, resins functionalized with N-benzyl bis(carbamoyl)carboxylic acid molecules have demonstrated the ability to bind with metal ions like Pb²⁺, Cu²⁺, Cd²⁺, and Ni²⁺. researchgate.net
Another approach to forming dimeric structures involves the synthesis of N1, N3-bis (benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamides. nih.gov The synthesis of related N-(benzyl carbamoyl)-2-hydroxy substituted benzamides has also been reported, achieved through the reaction of a benzoxazine-2,4-dione with excess benzylamine in dioxane. nih.gov
The table below summarizes the key starting materials for the synthesis of such dimeric carbamoyl benzoic acid structures.
| Starting Dianhydride | Resulting Bis-Carbamoyl Acid | Reference |
| 3,3',4,4'-Benzophenonetetracarboxylic dianhydride | N,N'-disubstituted 4,4'-carbonylbis(carbamoylbenzoic) acids | researchgate.net |
| 1,2,4,5-Benzenetetracarboxylic dianhydride | N,N'-disubstituted bis(carbamoyl) terephthalic acids | researchgate.net |
Green Chemistry Principles and Sustainable Synthetic Approaches for 4-(Benzylcarbamoyl)benzoic Acid
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact and enhance sustainability. wjpmr.com These principles focus on aspects such as waste prevention, atom economy, use of safer solvents and reagents, energy efficiency, and the use of renewable feedstocks. wjpmr.com While specific green synthesis routes for 4-(benzylcarbamoyl)benzoic acid are not extensively detailed in the reviewed literature, the general principles of green chemistry can be applied to its synthesis.
Sustainable approaches for synthesizing related benzoic acid derivatives often involve biocatalysis and flow chemistry. beilstein-journals.orgrsc.org For example, a continuous flow process coupling a Curtius rearrangement with biocatalytic impurity tagging has been used to produce Cbz-carbamates from various benzoic acid substrates. beilstein-journals.org This method offers advantages in terms of reaction time and ease of product purification.
Key green chemistry principles applicable to the synthesis of 4-(benzylcarbamoyl)benzoic acid and its derivatives include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids. researchgate.net Solvent-free reaction conditions are also a key strategy. wjpmr.comresearchgate.net
Catalysis: Employing catalysts to enhance reaction efficiency and reduce energy consumption. researchgate.net Biocatalysts, such as enzymes, are particularly attractive due to their high selectivity and mild operating conditions. beilstein-journals.org
Energy Efficiency: Utilizing energy-efficient methods like microwave irradiation or solar energy can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netegrassbcollege.ac.in For instance, microwave-assisted organic synthesis has been shown to improve product yields and purities while reducing reaction times from hours to minutes. researchgate.net
Renewable Feedstocks: The biosynthesis of aminobenzoic acid derivatives from simple carbohydrates using microorganisms presents a sustainable alternative to petroleum-based synthetic routes. mdpi.com This approach aligns with the goal of reducing reliance on non-renewable resources. mdpi.com
The table below outlines some green and sustainable synthetic strategies that could be adapted for the synthesis of 4-(benzylcarbamoyl)benzoic acid.
| Green Chemistry Approach | Description | Potential Application | Reference |
| Flow Chemistry | Continuous processing in a reactor, offering better control over reaction parameters and improved safety. | Synthesis of carbamates from benzoic acids. | beilstein-journals.orgrsc.org |
| Biocatalysis | Use of enzymes to catalyze reactions with high specificity and under mild conditions. | Impurity removal and selective transformations. | beilstein-journals.org |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate chemical reactions, often leading to higher yields and shorter reaction times. | General organic synthesis. | researchgate.net |
| Solvent-Free Reactions | Conducting reactions without a solvent to reduce waste and environmental impact. | Synthesis of various organic compounds. | wjpmr.comresearchgate.net |
| Biosynthesis | Utilizing microorganisms to produce target molecules from renewable feedstocks like carbohydrates. | Production of aminobenzoic acid precursors. | mdpi.com |
By integrating these green chemistry principles, the synthesis of 4-(benzylcarbamoyl)benzoic acid can be made more environmentally friendly and sustainable.
Structure Activity Relationship Sar Studies and Molecular Design
Elucidation of Critical Structural Features for Biological Activity
The Benzoic Acid Group: The carboxylic acid function is a cornerstone of activity for many derivatives. Its ability to act as a hydrogen bond donor and acceptor allows it to anchor the molecule to specific sites on target proteins. The position of this carboxyl group on the phenyl ring is also crucial for establishing the correct orientation within a binding pocket.
The Amide Linker: The amide bond connecting the benzoic acid and benzyl (B1604629) moieties provides structural rigidity and defines the spatial relationship between the two aromatic rings. The hydrogen on the amide can also participate in crucial hydrogen bonding interactions with the biological target. Deleting or significantly altering this linker, for instance by replacing it with a different functional group, can lead to a substantial loss of activity by disrupting these interactions. nih.gov
The Phenyl/Benzyl Group: The terminal aromatic ring (benzyl or a substituted phenyl group) is fundamental for potency. nih.gov This portion of the molecule often interacts with hydrophobic pockets within the target protein. nih.govnih.gov Studies on related benzoic acid derivatives have shown that the near coplanarity of such functional groups with their respective benzene (B151609) rings can permit strong conjugation, which is a principal feature of their structure. researchgate.net The presence of the phenethylthio substituent in some related 2,5-substituted benzoic acid inhibitors was shown to be a significant contributor to their binding potency. nih.gov
Correlation of Substituent Effects with Potency and Selectivity
Systematic modifications to the 4-(benzylcarbamoyl)benzoic acid scaffold have demonstrated a clear correlation between the nature of various substituents and the resulting biological potency and selectivity. These effects are largely governed by the substituent's electronic and steric properties.
Generally, the introduction of hydrophobic or lipophilic groups on the terminal phenyl ring tends to enhance biological activity. This suggests that the binding site on the target protein contains a significant hydrophobic region. nih.govnih.gov For example, in studies of related benzoic acid inhibitors of glycerol-3-phosphate acyltransferase (GPAT), analogs with hydrophobic substituents such as p-n-butylphenyl and biphenyl (B1667301) showed a moderate increase in inhibitory activity. nih.gov Conversely, adding polar or hydrogen-bonding groups like hydroxyl or fluoro substituents often leads to a decrease in activity. nih.gov
The electronic properties of substituents also play a critical role. Benzoic acids substituted with electron-withdrawing groups (EWGs) typically exhibit lower pKa values compared to those with electron-donating groups (EDGs). psu.edu This alteration in acidity can influence the binding affinity of the carboxylate group with its target. In the context of anti-sickling properties, benzoic acid derivatives with substituents like p-fluoro have been noted for their activity. researchgate.net
The position of the substituent is equally important. In rhodium-catalyzed reactions of meta-alkoxy substituted benzoic acids, poor regioselectivity has been observed, indicating that the position of a group like a methoxy (B1213986) substituent can significantly influence molecular interactions and outcomes. mdpi.com
Table 1: Effect of Substituents on the Biological Activity of Benzoic Acid Derivatives
This table presents a summary of findings from various studies on benzoic acid derivatives, illustrating the general impact of different substituent types on biological potency.
| Compound/Analog Class | Substituent Type | Position | Observed Effect on Potency | Reference |
| 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid | Phenyl (vs. Alkyl) | Terminal Ring | Most active for human type 2 5α-reductase (IC50 = 0.82 µM) | nih.gov |
| 4-Aryl-substituted o-(octanesulfonamido)benzoic acids | Hydrophobic (e.g., biphenyl, p-n-butylphenyl) | 4-position | Moderate increase in inhibitory activity | nih.gov |
| 4-Aryl-substituted o-(octanesulfonamido)benzoic acids | Chloro | meta-position | Marked increase in inhibitory activity | nih.gov |
| 4-Aryl-substituted o-(octanesulfonamido)benzoic acids | Hydroxyl, Fluoro | 4-position | Modest decrease in inhibitory activity | nih.gov |
| 2,5-substituted benzoic acids | Phenethylthio | 5-position | Significant contribution to binding potency | nih.gov |
| Substituted Benzoic Acids | Electron-Withdrawing Groups (EWGs) | General | Increase acidity (lower pKa) | psu.edu |
| Substituted Benzoic Acids | Electron-Donating Groups (EDGs) | General | Decrease acidity (higher pKa) | psu.edu |
Rational Design Principles for Enhanced Activity and Specificity
The collective findings from SAR studies provide a set of rational design principles for developing new analogs of 4-(benzylcarbamoyl)benzoic acid with improved therapeutic profiles.
A primary design strategy involves exploiting the hydrophobic pockets of target enzymes or receptors. nih.govnih.gov This can be achieved by introducing or extending hydrophobic substituents on the terminal phenyl ring. The goal is to maximize favorable van der Waals interactions and increase binding affinity.
Another key principle is the strategic placement of groups capable of forming specific hydrogen bonds. While general increases in polarity can be detrimental, the carefully positioned addition of a hydroxyl or amino group can significantly enhance potency if it corresponds to a hydrogen bond donor or acceptor in the active site. mdpi.com
Furthermore, maintaining the core structural elements—the benzoic acid and the amide linker—is crucial. nih.gov Design efforts should focus on modifying the peripheral substituents while preserving this essential binding scaffold. Guided by structural information from techniques like crystallography, new generations of inhibitors can be developed with improved binding and selectivity against other proteins. nih.gov The synthesis of complex organic molecules, including various benzoic acid derivatives, often involves multi-step processes where such rational design principles guide the selection of reagents and reaction pathways. mdpi.comontosight.ai
Influence of Stereochemical Configuration on Biological Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Because biological systems, such as enzyme active sites and receptors, are themselves chiral, they can interact differently with the different enantiomers (non-superimposable mirror images) of a chiral drug. nih.gov One enantiomer may fit perfectly into a binding site and elicit a strong therapeutic response, while the other may be less active or even inactive. nih.govmdpi.com
In the context of 4-(benzylcarbamoyl)benzoic acid derivatives, if a chiral center is introduced into the molecule (for example, by substitution on the methylene (B1212753) bridge or on the benzyl ring), the resulting enantiomers may exhibit significantly different biological profiles. nih.gov This can affect their potency, selectivity, and even their metabolic pathways. nih.gov
Studies on other chiral compounds have provided clear evidence for this principle. For instance, in an investigation of nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers showed significant antiplasmodial activity. mdpi.com This difference was attributed not only to interactions at the target enzyme but also to stereoselective uptake by amino acid transporters. mdpi.com This highlights that stereochemistry can influence multiple aspects of a drug's action, from absorption and distribution to its ultimate interaction with the biological target. Therefore, for any chiral derivative of 4-(benzylcarbamoyl)benzoic acid, it is essential to synthesize and evaluate each stereoisomer individually to identify the most active and therapeutically desirable configuration.
Biochemical and Biological Research Applications of 4 Benzylcarbamoyl Benzoic Acid
Enzyme Inhibition and Modulation Studies
The structural motif of 4-(benzylcarbamoyl)benzoic acid, characterized by its benzamide (B126) core, has been a focal point in the design and synthesis of various enzyme inhibitors. Researchers have explored its derivatives and related compounds for their potential to modulate the activity of a wide array of enzymes implicated in numerous physiological and pathological processes. This section delves into the specific applications of this chemical class in enzyme inhibition and modulation studies, highlighting key findings and structure-activity relationships.
Modulation of Bacterial RNA Polymerase-Sigma Factor Interactions
The interaction between bacterial RNA polymerase (RNAP) and the sigma (σ) factor is a critical step in the initiation of transcription, making it an attractive target for the development of novel antibacterial agents. nih.govnih.gov The formation of the RNAP-σ holoenzyme is essential for the recognition of promoter DNA sequences and the subsequent synthesis of RNA. nih.govpolyu.edu.hk Inhibiting this protein-protein interaction is a promising strategy to disrupt bacterial growth. polyu.edu.hk
Researchers have investigated a series of benzyl (B1604629) and benzoyl benzoic acid derivatives as inhibitors of this interaction. nih.govpolyu.edu.hk These compounds are designed to mimic the σ factor at its primary binding site on the RNAP, thereby preventing the formation of a functional holoenzyme. nih.govresearchgate.net Structure-activity relationship (SAR) studies have revealed that modifications to the benzoic acid scaffold significantly influence the antimicrobial activity. For instance, the introduction of electron-withdrawing substituents on the 2-benzoic acid ring was found to enhance activity against various bacterial strains. nih.gov A notable example demonstrated a significant reduction in the minimum inhibitory concentration (MIC) against Staphylococcus epidermidis, with a representative compound achieving an MIC of 0.5 μg/mL, comparable to the antibiotic vancomycin. polyu.edu.hkpolyu.edu.hk The mechanism of these inhibitors has been confirmed through both biochemical and cellular assays, and they have shown low cytotoxicity and good metabolic stability, indicating their potential for further development. nih.govpolyu.edu.hk
| Compound | Substituent on Benzoic Acid | MIC against S. pneumoniae (μg/mL) | MIC against S. aureus ATCC 25923 (μg/mL) | MIC against S. aureus ATCC 29213 (μg/mL) |
|---|---|---|---|---|
| 8a | None | >64 | >64 | >64 |
| 8b | 5-Cl | 16 | 16 | 8 |
| 8c | 5-Br | 16 | 16 | 8 |
| 8e | 5-CF3 | 8 | 8 | 4 |
| 8d | 5-OCH3 | >64 | >64 | 32 |
| 8g | 5-F | >64 | >64 | 32 |
Investigation of Soluble Epoxide Hydrolase (sEH) Inhibition (as a related chemical class)
Soluble epoxide hydrolase (sEH) is an enzyme that plays a significant role in the metabolism of epoxy-fatty acids (EpFAs), which are important lipid signaling molecules involved in the regulation of blood pressure, inflammation, and pain. nih.govnih.gov The inhibition of sEH is being explored as a therapeutic strategy for various conditions, including neuropathic pain. nih.govnih.gov While direct studies on 4-(benzylcarbamoyl)benzoic acid are limited, related chemical classes, particularly those containing a 1,3-disubstituted urea (B33335) pharmacophore, have been extensively studied as potent sEH inhibitors. nih.gov
These inhibitors often face challenges with poor physical properties, which can hinder their clinical development. nih.gov Research efforts have been directed towards modifying the chemical structure to improve solubility and maintain high potency and a long drug-target residence time. nih.gov For instance, the subcutaneous injection of the sEH inhibitor trans-4-[4-(3-trifluoromethoxyphenyl-1-ureido)-cyclohexyloxy]-benzoic acid (t-TUCB) has demonstrated analgesic effects in animal models of neuropathic pain. nih.gov Additionally, combination therapies of sEH inhibitors with other drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs), have shown synergistic effects in alleviating inflammatory pain. nih.gov
Evaluation of Steroid 5-alpha Reductase Isozyme Inhibition (as a related chemical class)
Steroid 5-alpha reductase is an enzyme that converts testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). tandfonline.com This enzyme exists in different isozymes, and its inhibition is a key therapeutic strategy for conditions such as benign prostatic hyperplasia (BPH). tandfonline.comscispace.com Non-steroidal inhibitors are of particular interest to avoid the side effects associated with steroidal drugs. tandfonline.com
Derivatives of N-substituted 4-benzamido-benzoic acid and related structures have been evaluated as inhibitors of both type 1 and type 2 isozymes of 5-alpha reductase. tandfonline.comnih.gov In one study, N-substituted 4-(4-carboxyphenoxy)benzamides were synthesized and tested, showing a wide range of activity. tandfonline.com The introduction of an ether linker to increase conformational flexibility led to a significant improvement in inhibitory potency. tandfonline.com For example, one of the most potent compounds exhibited an IC50 value of 0.38 µM, a five-fold improvement over the parent biphenyl (B1667301) compound. tandfonline.com Another study on 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives identified 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid as the most active inhibitor for the human type 2 isozyme, with an IC50 of 0.82 µM. nih.gov Furthermore, N-substituted 4-(5-indolyl)benzoic acid derivatives have also shown promise, with a benzyl substituent on the indole (B1671886) nitrogen being most effective for the human type II isozyme (IC50 6.20 µM). nih.gov
| Compound | Chemical Class | Target Isozyme | IC50 (µM) |
|---|---|---|---|
| Compound 26 | N-substituted 4-(4-carboxyphenoxy)benzamide | Not specified | 0.38 |
| Compound 4c | 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid | Type 2 | 0.82 |
| Benzyl substituted indolylbenzoic acid | N-substituted 4-(5-indolyl)benzoic acid | Type 2 | 6.20 |
| Cyclohexanemethyl substituted indolylbenzoic acid | N-substituted 4-(5-indolyl)benzoic acid | Type 1 | 2.10 |
Assessment of Cholinesterase Inhibition Mechanisms (as a related chemical class)
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are enzymes that hydrolyze the neurotransmitter acetylcholine. nih.gov Their inhibition is a primary therapeutic approach for Alzheimer's disease. tandfonline.comnih.gov Benzamide and benzoic acid derivatives have been investigated as potential cholinesterase inhibitors. nih.govresearchgate.net
A series of benzamide and picolinamide (B142947) derivatives were synthesized and evaluated for their inhibitory activity against AChE and BuChE. tandfonline.comnih.gov Structure-activity relationship studies revealed that the position of a dimethylamine (B145610) side chain significantly influenced the inhibitory activity and selectivity. tandfonline.comnih.gov One of the most potent compounds, a picolinamide derivative, exhibited an IC50 of 2.49 µM against AChE with high selectivity over BuChE. nih.govtandfonline.com Kinetic studies indicated a mixed-type inhibition mechanism for this compound. nih.govtandfonline.com In another study, new benzamide derivatives showed IC50 values in the nanomolar range for both AChE and BuChE. nih.gov For example, some of the most active compounds had IC50 values as low as 10.67 nM for AChE. nih.gov N-benzyl benzamide derivatives have also been identified as selective sub-nanomolar inhibitors of BuChE. acs.org
| Compound Series | Target Enzyme | IC50 Range (nM) |
|---|---|---|
| Benzamide/Nicotinamide/Cinnamamide Derivatives | AChE | 10.66 - 83.03 |
| Benzamide/Nicotinamide/Cinnamamide Derivatives | BuChE | 32.74 - 66.68 |
| Picolinamide Derivative (7a) | AChE | 2490 |
Studies on Carbonic Anhydrase Inhibition (as a related chemical class)
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. aip.org They are involved in various physiological processes, and their inhibition has therapeutic applications for conditions like glaucoma and epilepsy. aip.org Benzoic acid derivatives have been investigated as CA inhibitors. aip.org
Studies have shown that some benzoic acid derivatives can inhibit sheep heart carbonic anhydrase, and these molecules are considered potential leads for developing new CA inhibitors. aip.org A series of hydroxybenzoic acid derivatives have been shown to inhibit CA not by binding to the active site metal ion, but by forming strong hydrogen bonds with the metal-bound water nucleophile, representing a distinct mode of inhibition. nih.gov Benzofuran-based carboxylic acids, which include a benzoic acid moiety, have been found to be effective inhibitors of the cancer-related hCA IX isoform, with some derivatives exhibiting submicromolar inhibition constants (Ki). nih.govacs.org For instance, some of the most potent compounds had Ki values as low as 0.56 µM. nih.govacs.org Furthermore, benzamide-4-sulfonamides have demonstrated potent inhibition of several human CA isoforms, including hCA I, II, VII, and IX, with inhibition constants in the low nanomolar to subnanomolar range. nih.gov
| Compound Class | Target Isoform | Inhibition Constant (Ki) Range |
|---|---|---|
| Benzofuran-based benzoic acids | hCA IX | 0.56 - 5.1 µM |
| Benzamide-4-sulfonamides | hCA I | 5.3 - 334 nM |
| Benzamide-4-sulfonamides | hCA II | Low nanomolar / subnanomolar |
| Benzamide-4-sulfonamides | hCA VII | Low nanomolar / subnanomolar |
| Benzamide-4-sulfonamides | hCA IX | Low nanomolar / subnanomolar |
Targeting Human Dihydroorotate (B8406146) Dehydrogenase (hDHODH) (as a related chemical class)
Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and is a validated target for the treatment of autoimmune diseases and cancer. nih.govnih.gov The inhibition of hDHODH can have immunosuppressive and antiproliferative effects. researchgate.net
While direct studies on 4-(benzylcarbamoyl)benzoic acid are not prominent, related structures containing amide functionalities have been explored as hDHODH inhibitors. A series of 1,3-benzoazole derivatives with amide moieties were designed and evaluated, with some compounds showing excellent activity against hDHODH. nih.gov Notably, one compound displayed an IC50 value of 0.178 µM. nih.gov The crystal structures of hDHODH in complex with various inhibitors have provided detailed insights into their binding modes, which can facilitate the design of new and more potent inhibitors. nih.govnih.gov For example, some inhibitors have been shown to form hydrogen bonds with key residues like R136 and Y38 in the active site. nih.gov The development of novel scaffolds for hDHODH inhibitors is an active area of research, with the goal of identifying compounds with improved potency and selectivity. nih.gov
| Compound Class | Reported Activity |
|---|---|
| 1,3-Benzoazole derivatives with amide moieties | IC50 of 0.178 µM for the most potent compound |
Mechanistic Insights into Enzyme-Ligand Complex Formation
The interaction between 4-(Benzylcarbamoyl)benzoic acid and its derivatives with enzymes is a critical area of study, providing a foundation for understanding their biological activities. Research has shown that benzoic acid derivatives can act as inhibitors for various enzymes, a property that is fundamental to their therapeutic potential.
One of the key mechanisms of action for some benzoic acid derivatives is the inhibition of histone deacetylases (HDACs). nih.gov HDACs are a class of enzymes that play a crucial role in the regulation of gene expression. In many cancers, HDAC activity is elevated, leading to the suppression of tumor-suppressing genes. nih.gov By inhibiting HDACs, benzoic acid derivatives can restore normal gene function and halt the proliferation of cancer cells. nih.gov For instance, studies have demonstrated that certain benzoic acid derivatives can effectively inhibit HDAC activity, leading to cancer cell growth inhibition through the induction of apoptosis and cell cycle arrest. nih.gov
Furthermore, derivatives of benzoic acid have been investigated as inhibitors of bacterial RNA polymerase (RNAP). nih.govnih.gov RNAP is an essential enzyme for bacterial transcription and survival. These compounds are designed to mimic the sigma (σ) factor, which is necessary for RNAP to initiate transcription. nih.govnih.gov By binding to the RNAP at the sigma factor's binding site, these inhibitors prevent the formation of the RNAP holoenzyme, thereby inhibiting bacterial transcription and growth. nih.govnih.gov Docking models have shown that the benzoic acid moiety can form critical ionic bonds with arginine residues within the enzyme's binding site, highlighting the importance of this chemical group for inhibitory activity. nih.gov
In another line of research, derivatives of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid have been synthesized and evaluated as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes. nih.gov This enzyme is involved in the conversion of testosterone to dihydrotestosterone, a key process in certain hormonal disorders. The inhibitory activity of these compounds underscores the versatility of the benzoic acid scaffold in designing enzyme-specific inhibitors. nih.gov
Antimicrobial Activity Research
The antimicrobial properties of 4-(Benzylcarbamoyl)benzoic acid and its related compounds have been a significant focus of research, demonstrating their potential to combat a range of pathogens.
In Vitro Antibacterial Efficacy Against Diverse Bacterial Strains
Derivatives of benzyl and benzoyl benzoic acid have shown significant in vitro antibacterial activity against various bacterial strains, including priority pathogens such as Staphylococcus aureus and Streptococcus pneumoniae. nih.govnih.gov The effectiveness of these compounds is often enhanced by the presence of electron-withdrawing substituents on the benzoic acid ring. nih.gov For example, a representative compound demonstrated excellent activity against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 0.5 μg/mL, which is comparable to the antibiotic vancomycin. nih.govnih.gov The antibacterial mechanism of these compounds is attributed to their ability to inhibit bacterial transcription by targeting the RNA polymerase. nih.govnih.gov
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Representative Benzyl Benzoic Acid Derivative | Staphylococcus epidermidis | 0.5 | nih.govnih.gov |
| C3-005 (Dichlorobenzyl derivative) | Streptococcus pneumoniae | 8 | nih.gov |
Evaluation of Antifungal Properties
Benzoic acid and its derivatives have long been recognized for their antifungal properties. taylorfrancis.comresearchgate.net They are effective against a variety of fungi and yeasts, particularly in acidic environments. taylorfrancis.com The mechanism of antifungal action is believed to involve the disruption of the fungal cell's internal pH. The undissociated form of benzoic acid penetrates the cell membrane and then dissociates within the cytoplasm, leading to a decrease in intracellular pH. nih.govpatsnap.com This acidification can inhibit key metabolic enzymes, such as phosphofructokinase, which is crucial for glycolysis. nih.gov The subsequent inhibition of this metabolic pathway leads to a drop in ATP levels, ultimately restricting fungal growth. nih.gov
Research has also explored the antifungal activity of salicylanilide (B1680751) esters with 4-(trifluoromethyl)benzoic acid against various fungal strains, further highlighting the broad-spectrum potential of benzoic acid derivatives as antifungal agents. sigmaaldrich.com
Investigation of Specific Antimicrobial Mechanisms
The primary antimicrobial mechanism of many benzoic acid derivatives is the inhibition of essential bacterial enzymes. As previously mentioned, a significant target is the bacterial RNA polymerase. nih.govnih.gov By competitively inhibiting the binding of the sigma factor to the core RNAP enzyme, these compounds effectively halt the initiation of transcription, a process vital for bacterial survival. nih.govnih.gov
Another proposed mechanism for the antimicrobial action of benzoic acid involves the disruption of cellular homeostasis by acting as a protonophore. researchgate.net The acid can transport protons across the cell membrane, dissipating the proton motive force and disrupting cellular energy production. researchgate.net Additionally, some benzoic acid derivatives can interfere with cell membrane integrity and chelate metal ions that are essential for microbial growth. researchgate.net
Anticancer Research (Cell-Based and Mechanistic Studies)
The potential of 4-(Benzylcarbamoyl)benzoic acid and related compounds in cancer therapy is an active area of investigation, with studies focusing on their cytotoxic effects on cancer cells and the underlying molecular mechanisms.
In Vitro Cytotoxicity and Antiproliferative Effects in Various Cancer Cell Lines
Benzoic acid derivatives have demonstrated significant in vitro cytotoxicity and antiproliferative effects across a range of cancer cell lines. nih.govdergipark.org.tr For instance, naturally occurring benzoic acid derivatives have been shown to retard the growth of colorectal and cervical cancer cell lines in a time and dose-dependent manner. nih.gov Studies have shown that these compounds can induce cell death in cancer cells, as indicated by the release of lactate (B86563) dehydrogenase. nih.gov
The cytotoxic effects are often linked to the ability of these compounds to induce apoptosis (programmed cell death) and cause cell cycle arrest, typically at the G2/M phase. nih.gov This prevents the cancer cells from dividing and proliferating.
Recent studies have also explored the cytotoxic effects of benzoic acid on a panel of ten different cancer cell lines, including those from prostate, liver, colon, bone, pharynx, and lung cancers. dergipark.org.trdergipark.org.tr The half-maximal inhibitory concentration (IC50) values varied significantly among the cell lines, suggesting that the sensitivity to benzoic acid is cancer-type dependent. dergipark.org.trdergipark.org.tr For example, lung cancer (CRM612) and bone cancer (MG63) cell lines showed particular sensitivity. dergipark.org.tr
| Cancer Cell Line | Cancer Type | IC50 (µg/mL) after 48h | IC50 (µg/mL) after 72h | Reference |
|---|---|---|---|---|
| PC3 | Prostate | 496.4±46.51 | 295.4±13.84 | dergipark.org.trdergipark.org.tr |
| HeLa | Cervical | 196.5±11.12 | 191.1±9.41 | dergipark.org.trdergipark.org.tr |
| HUH7 | Liver | 228.6±9.87 | 201.7±11.32 | dergipark.org.trdergipark.org.tr |
| CaCO2 | Colon | 670.6±43.26 | 353.4±19.87 | dergipark.org.trdergipark.org.tr |
| HT29 | Colon | 415.4±12.78 | 278.6±15.43 | dergipark.org.trdergipark.org.tr |
| SW48 | Colon | 487.3±33.43 | 301.2±21.98 | dergipark.org.trdergipark.org.tr |
| MG63 | Bone | 121.2±8.76 | 101.4±5.43 | dergipark.org.trdergipark.org.tr |
| A673 | Bone | 245.7±14.54 | 187.6±10.21 | dergipark.org.trdergipark.org.tr |
| 2A3 | Pharyngeal | 312.8±22.18 | 215.9±13.76 | dergipark.org.trdergipark.org.tr |
| CRM612 | Lung | 115.8±7.89 | 85.54±3.17 | dergipark.org.trdergipark.org.tr |
The antiproliferative activity of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides has also been investigated, with some compounds showing submicromolar activity. nih.gov These compounds were found to impact the mTORC1 signaling pathway and autophagy, which are critical for cell growth and survival. nih.gov
Induction of Apoptosis and Cell Cycle Modulation In Vitro
The induction of apoptosis (programmed cell death) and modulation of the cell cycle are key mechanisms for many anticancer agents. Histone deacetylase (HDAC) inhibitors, a class of compounds to which 4-(benzylcarbamoyl)benzoic acid is structurally related, are well-known for their ability to trigger these effects in cancer cells. These inhibitors can cause cell cycle arrest, often at the G1 or G2/M phase, preventing cancer cells from proliferating. This arrest is frequently followed by the induction of apoptosis, leading to the elimination of the malignant cells.
For example, studies on various HDAC inhibitors demonstrate that they can activate apoptotic pathways by altering the expression of key regulatory proteins. While specific studies detailing the apoptotic and cell cycle effects of 4-(benzylcarbamoyl)benzoic acid are not prominent, its core structure suggests a potential for similar activities, warranting further investigation.
Impact on Specific Intracellular Targets (e.g., Histone Deacetylase)
Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histones. Their inhibition can lead to the re-expression of tumor suppressor genes, making them a significant target in oncology. The general structure of an HDAC inhibitor often includes a zinc-binding group, a linker, and a capping group that interacts with the surface of the enzyme.
The N-(2-aminophenyl)benzamide scaffold, which is related to 4-(benzylcarbamoyl)benzoic acid, has been a key component in the design of novel HDAC inhibitors. Compounds containing this unit have shown potent, isoform-selective inhibition of HDACs. For instance, certain N-(2-aminophenyl)benzamide derivatives exhibit significant inhibitory activity against HDAC3. The table below shows the inhibitory concentrations (IC50) for a related compound, 24a , against various HDAC isoforms.
Table 1: In Vitro Inhibitory Activity of a Related N-(2-aminophenyl)benzamide Analog (24a) against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
|---|---|
| HDAC1 | 930 |
| HDAC2 | 85 |
| HDAC3-NCoR1 | 12 |
| HDAC8 | 4100 |
Data sourced from a study on N-(2-aminophenyl)benzamide derivatives.
Given the structural similarities, 4-(benzylcarbamoyl)benzoic acid could potentially interact with the active site of HDAC enzymes, though its specific potency and selectivity remain to be experimentally determined.
Antioxidant Activity Investigations
In Vitro Radical Scavenging and Reducing Power Assays
Antioxidant compounds can neutralize harmful free radicals, protecting cells from oxidative stress. Common in vitro methods to assess this activity include radical scavenging assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)), as well as ferric reducing antioxidant power (FRAP) assays.
Table 2: DPPH Radical Scavenging Activity (IC50) of Selected Benzoic Acid Derivatives
| Compound | IC50 (µg/mL) |
|---|---|
| 3,5-dihydroxybenzoic acid | > 200 |
| Gentisic acid (2,5-dihydroxybenzoic acid) | > 200 |
| 3,4-dihydroxybenzoic acid | > 200 |
| Gallic acid | 1.8 ± 0.1 |
| Syringic acid | 3.5 ± 0.1 |
| Vanillic acid | 11.2 ± 0.1 |
Data from a comparative study on the antioxidant activity of phenolic compounds.
Direct experimental data from DPPH, ABTS, or FRAP assays for 4-(benzylcarbamoyl)benzoic acid is needed to confirm and quantify its potential antioxidant activity.
Molecular Mechanisms of Antioxidant Action
The molecular mechanism of antioxidant action for phenolic acids typically involves the donation of a hydrogen atom from a hydroxyl group, which results in a stable radical due to resonance delocalization across the aromatic ring. For compounds that are not classic phenolic antioxidants, other mechanisms may be at play. These can include single electron transfer (SET) or the ability to chelate metal ions involved in the generation of reactive oxygen species (the Fenton reaction).
In the case of 4-(benzylcarbamoyl)benzoic acid, any potential antioxidant activity would likely proceed through a mechanism different from that of well-studied phenolic antioxidants. Theoretical and experimental studies would be required to elucidate the specific pathways, such as the stability of any potential radical formed on the molecule or its ability to interact with transition metals.
Cellular and Physiological Mechanism Studies (Non-Human In Vitro/In Vivo Models)
Effects on Pancreatic Beta-Cell Ion Channel Function and Insulin (B600854) Secretion Pathways
The secretion of insulin from pancreatic beta-cells is a tightly regulated process controlled by the activity of various ion channels. A key initiating step is the closure of ATP-sensitive potassium (K-ATP) channels, which leads to membrane depolarization. This, in turn, opens voltage-dependent calcium (Ca2+) channels, allowing an influx of calcium that triggers the exocytosis of insulin-containing granules.
Certain chemical compounds can modulate insulin secretion by directly or indirectly interacting with these ion channels. For example, sulfonylurea drugs act by closing the K-ATP channels. While there is no specific research linking 4-(benzylcarbamoyl)benzoic acid to pancreatic beta-cell function, its structure does not immediately preclude potential interactions with ion channel proteins. Investigating its effects on beta-cell membrane potential, intracellular calcium concentrations, and ultimately insulin secretion in non-human in vitro models (such as isolated pancreatic islets) would be necessary to determine if it has any role in this physiological pathway.
In Vitro Anti-Sickling Properties and Hemoglobin Interactions
No published studies were identified that specifically investigate the in vitro anti-sickling effects of 4-(Benzylcarbamoyl)benzoic acid or its direct interactions with hemoglobin.
Utility as Chemical Probes for Biological Pathway Elucidation
There is no available research describing the use of 4-(Benzylcarbamoyl)benzoic acid as a chemical probe for the elucidation of any biological pathways.
Analytical Chemistry Methodologies for Research on 4 Benzylcarbamoyl Benzoic Acid
Development and Validation of Chromatographic Techniques (e.g., HPLC, LC-MS)
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are indispensable tools for the separation, identification, and quantification of 4-(benzylcarbamoyl)benzoic acid and related compounds. The development of robust and reliable chromatographic methods is a critical first step in its analysis.
High-Performance Liquid Chromatography (HPLC):
HPLC methods for analyzing benzoic acid derivatives are well-established and often serve as a foundation for developing methods for more complex molecules like 4-(benzylcarbamoyl)benzoic acid. upb.rohelixchrom.com The choice of the stationary phase is paramount for achieving optimal separation. Reversed-phase columns, such as C18, are commonly employed due to their ability to separate compounds based on their hydrophobicity. sielc.comekb.eg For instance, a study on 2,4,6-trifluorobenzoic acid utilized a Zorbax SB-Aq C18 column, demonstrating the utility of this type of stationary phase for benzoic acid derivatives. ekb.eg The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is carefully optimized to achieve the desired retention and resolution. upb.roekb.eg Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary for separating complex mixtures containing the target analyte and its impurities. ekb.eg
Method validation is a crucial aspect of HPLC analysis, ensuring the reliability of the results. unirioja.es Validation parameters typically include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netlongdom.org For example, a validated HPLC method for 4-hydroxybenzoic acid demonstrated good linearity over a specific concentration range and achieved low LOD and LOQ values. longdom.org
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for identifying and quantifying low levels of 4-(benzylcarbamoyl)benzoic acid in complex matrices. nih.gov The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns of the analyte. nih.govpsu.eduresearchgate.net
The development of an LC-MS method involves optimizing both the chromatographic separation and the mass spectrometric detection. vu.edu.au For the analysis of carboxylic acids, electrospray ionization (ESI) in the negative ion mode is often employed, as it readily forms [M-H]⁻ ions. psu.eduresearchgate.net The selection of appropriate precursor and product ions for multiple reaction monitoring (MRM) is critical for achieving high sensitivity and selectivity. vu.edu.au Isotope dilution LC-MS/MS, where a stable isotope-labeled internal standard is used, can provide highly accurate and precise quantification. psu.edu
Below is an interactive data table summarizing typical HPLC and LC-MS parameters for the analysis of benzoic acid derivatives, which can be adapted for 4-(benzylcarbamoyl)benzoic acid.
| Parameter | HPLC | LC-MS/MS |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in water | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV (e.g., 230 nm) | ESI- (MRM mode) |
| Internal Standard | - | Isotope-labeled analogue |
Application of Advanced Spectroscopic Techniques for Structural Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of 4-(benzylcarbamoyl)benzoic acid. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most powerful and commonly used methods for this purpose. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C), within a molecule. ipb.pt For 4-(benzylcarbamoyl)benzoic acid, ¹H NMR spectroscopy can be used to identify the different types of protons present, such as those on the benzyl (B1604629) and benzoic acid rings, as well as the amide and carboxylic acid protons. docbrown.info The chemical shifts, splitting patterns (multiplicity), and integration of the signals provide valuable information for structural assignment. docbrown.inforsc.org
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. rsc.org Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the confirmation of the number and types of carbon atoms present. nih.gov Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between protons and carbons, providing unambiguous structural elucidation. ipb.pt
The following table presents expected ¹H and ¹³C NMR chemical shift ranges for the key functional groups in 4-(benzylcarbamoyl)benzoic acid, based on data for similar structures. chemicalbook.comspectrabase.com
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 7.0 - 8.5 | 120 - 140 |
| Carboxylic Acid O-H | 10.0 - 13.0 | 165 - 185 |
| Amide N-H | 7.5 - 9.0 | - |
| Benzyl CH₂ | 4.0 - 5.0 | 40 - 50 |
| Carbonyl C=O (Amide) | - | 160 - 170 |
| Carbonyl C=O (Acid) | - | 165 - 185 |
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.govresearchgate.net The IR spectrum of 4-(benzylcarbamoyl)benzoic acid would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the carboxylic acid and the amide groups. docbrown.infochemicalbook.com The positions and shapes of these bands can provide information about hydrogen bonding within the molecule. docbrown.info
Key expected IR absorption bands for 4-(benzylcarbamoyl)benzoic acid are summarized in the table below.
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |
| N-H stretch (Amide) | 3200-3400 |
| C-H stretch (Aromatic) | 3000-3100 |
| C=O stretch (Carboxylic acid) | 1680-1710 |
| C=O stretch (Amide) | 1630-1680 |
| C-N stretch (Amide) | 1210-1320 |
Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity
Derivatization is a chemical modification process used to convert an analyte into a derivative that has improved analytical properties. For 4-(benzylcarbamoyl)benzoic acid, derivatization can be employed to enhance its detectability in chromatographic methods, particularly when high sensitivity is required. nih.govresearchgate.net
The carboxylic acid group of 4-(benzylcarbamoyl)benzoic acid is a primary target for derivatization. Esterification reactions, for example, can convert the polar carboxylic acid into a less polar ester, which may improve its chromatographic behavior on certain columns. More importantly, derivatization can introduce a tag that is highly responsive to a specific detector. For instance, derivatizing with a fluorescent reagent would allow for highly sensitive detection using a fluorescence detector in HPLC. researchgate.net
For LC-MS analysis, derivatization can be used to improve ionization efficiency. researchgate.net Attaching a group that is readily protonated or deprotonated can significantly enhance the signal in the mass spectrometer. For example, derivatization with a reagent containing a tertiary amine group can lead to a significant increase in signal intensity in positive ion mode ESI-MS. nih.gov Similarly, introducing a sulfonyl group can enhance ionization in negative ion mode. nih.gov
The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction with minimal side products. researchgate.netnih.gov The stability of the resulting derivative is also a critical consideration. nih.gov
The following table outlines some potential derivatization strategies for 4-(benzylcarbamoyl)benzoic acid.
| Derivatization Target | Reagent Type | Purpose | Analytical Technique |
| Carboxylic Acid | Alkylating agent (e.g., with a fluorescent tag) | Increased sensitivity and improved chromatography | HPLC-Fluorescence |
| Carboxylic Acid | Reagent with a permanently charged group | Enhanced ionization efficiency | LC-MS |
| Amine (after hydrolysis) | Chloroformate reagent | Introduction of a fluorophore | HPLC-Fluorescence |
Broader Academic Implications and Future Research Directions
Potential as Lead Compounds for Pre-clinical Drug Discovery
The scaffold of 4-(Benzylcarbamoyl)benzoic acid is reminiscent of structures known to possess biological activity, suggesting its potential as a starting point for the development of new therapeutic agents. A notable example is the investigation of structurally related 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes. nih.gov In one study, the phenyl-substituted analog demonstrated significant inhibitory activity against the human type 2 isozyme, with an IC50 value of 0.82 microM. nih.gov This finding suggests that the carbamoyl (B1232498) benzoic acid framework is a viable pharmacophore for targeting specific enzymes.
Future preclinical research could focus on synthesizing a library of 4-(Benzylcarbamoyl)benzoic acid derivatives and screening them against a wide array of biological targets. Modifications to both the benzyl (B1604629) and benzoic acid rings could be systematically explored to establish structure-activity relationships (SAR). The data from such studies would be invaluable in identifying lead compounds for further optimization and development.
Table 1: Inhibitory Activity of a Related Carbamoyl Benzoic Acid Derivative
| Compound | Target Enzyme | Inhibitory Concentration (IC50) |
|---|
Exploration of Undiscovered Biological Targets and Therapeutic Modalities
While some related compounds have been investigated for specific targets, the full biological profile of 4-(Benzylcarbamoyl)benzoic acid remains largely unexplored. nih.gov The general structure of benzoic acid and its derivatives has been associated with various therapeutic effects, including anti-inflammatory and antimicrobial properties. nih.govmdpi.com For instance, benzoic acid itself has been shown to mitigate clinical signs of acute murine campylobacteriosis in a preclinical model, suggesting its potential in treating certain bacterial infections. nih.gov
Future research should aim to uncover novel biological targets for 4-(Benzylcarbamoyl)benzoic acid. High-throughput screening assays could be employed to test the compound against a diverse panel of receptors, enzymes, and ion channels. Furthermore, investigating its effects on cellular pathways implicated in diseases such as cancer, neurodegenerative disorders, and metabolic syndromes could reveal new therapeutic applications. The exploration of its potential as an anti-biofilm agent, similar to other N-aryl acids, could also be a fruitful area of research.
Innovation in Synthetic Organic Chemistry of Carbamoyl Benzoic Acids
The synthesis of 4-(Benzylcarbamoyl)benzoic acid and its analogs presents opportunities for innovation in synthetic organic chemistry. Traditional methods for creating amide bonds often require harsh conditions or expensive coupling agents. numberanalytics.com The development of more efficient and sustainable synthetic routes is an ongoing area of interest. numberanalytics.comrsc.org
One common approach to synthesizing N-substituted carbamoyl benzoic acids involves the reaction of an anhydride (B1165640), such as phthalic anhydride, with an appropriate amine. researchgate.net For 4-(Benzylcarbamoyl)benzoic acid, a plausible route would involve the reaction of terephthalic anhydride with benzylamine (B48309). However, innovations could focus on catalytic methods, such as transition-metal catalyzed C-H activation or the use of biocatalysts, to form the amide bond under milder conditions. rsc.orgnih.gov The development of novel one-pot syntheses or flow chemistry processes could also significantly improve the efficiency and scalability of production for this class of compounds.
Table 2: Potential Synthetic Strategies for Carbamoyl Benzoic Acids
| Synthetic Method | Description | Potential Advantages |
|---|---|---|
| Anhydride Aminolysis | Reaction of an acid anhydride with an amine. researchgate.net | Readily available starting materials. |
| Catalytic Amidation | Use of metal or enzyme catalysts to facilitate amide bond formation. numberanalytics.comrsc.org | Milder reaction conditions, improved yields, and sustainability. numberanalytics.comrsc.org |
Synergistic Integration of Computational and Experimental Research
The integration of computational modeling with experimental studies can accelerate the discovery and optimization of new drug candidates. Molecular docking and dynamics simulations can be used to predict the binding modes of 4-(Benzylcarbamoyl)benzoic acid and its derivatives to various biological targets. nih.govresearchgate.net These computational insights can guide the design of new analogs with improved potency and selectivity, thereby reducing the number of compounds that need to be synthesized and tested experimentally. mdpi.com
For example, molecular modeling studies on related N-aryl hydroxamic acids have successfully elucidated their binding mechanism to urease, providing a rationale for their inhibitory activity. nih.gov A similar approach could be applied to 4-(Benzylcarbamoyl)benzoic acid to identify potential binding partners and to understand the key molecular interactions that govern its biological effects. The theoretical calculations of molecular properties, such as frontier molecular orbital energies and chemical hardness, can also provide insights into the reactivity and stability of these compounds. researchgate.net
Investigations into Natural Occurrence and Biogenesis of Related Benzoic Acid Scaffolds
While 4-(Benzylcarbamoyl)benzoic acid itself has not been reported as a natural product, the benzoic acid scaffold is widespread in nature. nih.govnih.gov Benzoic acids are precursors to a vast array of natural products with important biological activities, including paclitaxel (B517696) and cocaine. nih.gov They are biosynthesized in plants and microorganisms through various pathways, primarily from cinnamic acid or intermediates of the shikimate pathway. nih.gov
Future research could investigate the possibility of engineered biosynthesis of novel carbamoyl benzoic acids. By introducing specific enzymes, such as amide bond-forming ligases, into microbial hosts that produce benzoic acid, it may be possible to generate 4-(Benzylcarbamoyl)benzoic acid or related compounds through fermentation. rsc.org Furthermore, exploring the natural diversity of aromatic amides in different organisms could lead to the discovery of new natural products with interesting biological properties. researchgate.net The study of the biogenesis of these compounds can provide inspiration for the development of novel biocatalytic synthetic methods. nih.govnih.gov
Q & A
Basic: What are the recommended synthetic routes and characterization methods for 4-(Benzylcarbamoyl)benzoic acid?
Answer:
A common synthetic approach involves coupling benzoic acid derivatives with benzylamine via carbodiimide-mediated amidation. Post-synthesis, structural confirmation requires:
- IR spectroscopy to verify the presence of amide (C=O stretch ~1650–1680 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) groups .
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and integration ratios. For example, aromatic protons in the benzylcarbamoyl group appear as distinct multiplet signals .
- Mass spectrometry (ESI-MS or MALDI-TOF) to validate molecular weight and purity.
- Elemental analysis for empirical formula verification.
For detailed protocols, refer to hydrazone derivative synthesis methodologies involving similar benzoic acid frameworks .
Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement?
Answer:
Discrepancies in crystallographic data (e.g., residual electron density, R-factor mismatches) require iterative refinement and validation:
- Use SHELXL for small-molecule refinement, leveraging its robust least-squares algorithms to adjust atomic positions and thermal parameters. Check for over-parameterization by monitoring the ratio of observations to refined parameters .
- Employ SIR97 for phase problem resolution via direct methods, especially for structures with partial or ambiguous data. Cross-validate solutions using independent software like WinGX to confirm consistency in space group assignments .
- Analyze thermal ellipsoid plots (e.g., via ORTEP-3 ) to identify disordered regions or unresolved solvent molecules that may contribute to data conflicts .
Basic: Which spectroscopic techniques are critical for confirming the functional groups in 4-(Benzylcarbamoyl)benzoic acid?
Answer:
Key techniques include:
- UV-Vis spectroscopy : Identify π→π* transitions in aromatic and carbonyl groups (absorption ~260–300 nm) .
- IR spectroscopy : Detect amide I (C=O) and II (N-H bending) bands, as well as carboxylic acid O-H stretches. Compare with reference spectra for similar benzoic acid derivatives .
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.0 ppm), benzyl methylene (δ 4.3–4.5 ppm), and carboxylic acid protons (δ 12–13 ppm). Use 2D COSY or HSQC for ambiguous assignments .
Advanced: How can electron localization function (ELF) analysis elucidate bonding behavior in 4-(Benzylcarbamoyl)benzoic acid?
Answer:
ELF analysis, performed via quantum chemical software (e.g., Gaussian or ORCA), maps electron distribution to identify:
- Covalent bonding regions : High ELF values (>0.7) near C=O and C-N bonds in the amide group.
- Hydrogen bonding : Intermediate ELF values (0.3–0.5) between the carboxylic acid O-H and adjacent electronegative atoms.
- Aromatic π-electron delocalization : ELF basins over the benzene rings confirm conjugation stability.
Compare results with experimental data (e.g., X-ray charge density maps) to validate computational models .
Advanced: What methodologies are used to analyze the thermal stability of 4-(Benzylcarbamoyl)benzoic acid?
Answer:
- Thermogravimetric analysis (TGA) : Monitor mass loss at 200–300°C to assess decomposition onset, correlating with the breakdown of the amide and carboxylic acid groups.
- Differential scanning calorimetry (DSC) : Identify endothermic peaks (melting) and exothermic events (decomposition) to construct phase diagrams.
For example, benzoic acid esters with similar substituents show decomposition onset at ~220°C, providing a benchmark for comparison .
Advanced: How can structure-activity relationship (SAR) studies guide the evaluation of biological activity in derivatives of 4-(Benzylcarbamoyl)benzoic acid?
Answer:
SAR workflows involve:
- Functional group modulation : Replace the benzyl group with fluorinated or electron-withdrawing substituents to enhance enzyme inhibition (e.g., sulfonamide derivatives in carbonic anhydrase inhibition) .
- Docking simulations : Use AutoDock or Schrödinger Suite to predict binding affinities to target proteins (e.g., tyrosinase or kinases). Validate with in vitro assays (IC₅₀ measurements).
- Metabolite profiling : Track stability under physiological conditions (e.g., ester hydrolysis in serum) using LC-MS .
Basic: What safety and handling protocols are recommended for 4-(Benzylcarbamoyl)benzoic acid?
Answer:
- Read-across assessment : Apply grouping principles for structurally similar benzoic acid derivatives (e.g., 4-hydroxybenzoic acid) to predict toxicity and handling requirements .
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can researchers address challenges in polymorph identification for 4-(Benzylcarbamoyl)benzoic acid?
Answer:
- PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data (e.g., using Mercury software).
- DSC/TGA : Detect polymorphic transitions via distinct melting points or decomposition profiles.
- Variable-temperature NMR : Monitor conformational changes in solution that may correlate with solid-state polymorphism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
